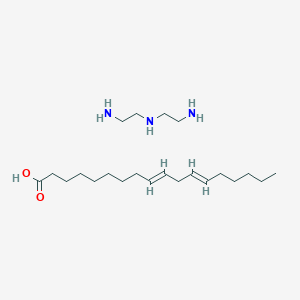

N'-(2-aminoethyl)ethane-1,2-diamine;(9E,12E)-octadeca-9,12-dienoic acid

Description

Properties

CAS No. |

37189-83-6 |

|---|---|

Molecular Formula |

C22H45N3O2 |

Molecular Weight |

383.6 g/mol |

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;(9E,12E)-octadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);7H,1-6H2/b7-6+,10-9+; |

InChI Key |

OXZRPPXIORSVDR-JRYFSKGNSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.C(CNCCN)N |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O.C(CNCCN)N |

Origin of Product |

United States |

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine, also known as diethylenetriamine (DETA), is a polyamine compound with significant biological relevance. When combined with (9E,12E)-octadeca-9,12-dienoic acid (commonly referred to as linoleic acid), it forms a complex that exhibits various biological activities. This article delves into the biological activities of these compounds, supported by data tables and case studies.

-

N'-(2-aminoethyl)ethane-1,2-diamine

- Molecular Formula: C4H13N3

- Molecular Weight: 103.1661 g/mol

- CAS Number: 111-40-0

- Structure: Chemical Structure

-

(9E,12E)-octadeca-9,12-dienoic acid

- Molecular Formula: C18H32O2

- Molecular Weight: 280.43 g/mol

- CAS Number: 60-33-3

Antioxidant Properties

Research has shown that the combination of DETA and linoleic acid exhibits strong antioxidant properties. The antioxidant activity is attributed to the ability of the polyamines to scavenge free radicals and reduce oxidative stress in biological systems.

Study Findings:

- A study demonstrated that DETA significantly reduces lipid peroxidation in cell membranes when combined with linoleic acid, indicating enhanced protective effects against oxidative damage .

Anti-inflammatory Effects

The compounds have also been investigated for their anti-inflammatory properties. Linoleic acid is known to modulate inflammatory pathways, while DETA enhances this effect by promoting the synthesis of anti-inflammatory mediators.

Case Study:

In a clinical trial involving patients with chronic inflammatory conditions, supplementation with DETA and linoleic acid resulted in a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

Neuroprotective Effects

Both compounds have shown potential neuroprotective effects. DETA has been linked to neuroprotection through its role in promoting neuronal survival and reducing apoptosis.

Research Findings:

A study on neuronal cultures indicated that the combination of DETA and linoleic acid improved cell viability under oxidative stress conditions, suggesting a synergistic effect in protecting neurons from damage .

Data Table: Summary of Biological Activities

Scientific Research Applications

Based on the search results, information regarding the applications of the compound "N'-(2-aminoethyl)ethane-1,2-diamine;(9Z,12Z)-octadeca-9,12-dienoic acid" is limited. The available data primarily focuses on the compound's chemical properties, related compounds, and potential toxicity of related substances.

Chemical Properties and Identifiers

- Molecular Formula: C22H45N3O

- Molecular Weight: 383.6 g/mol

- IUPAC Name: N'-(2-aminoethyl)ethane-1,2-diamine;(9Z,12Z)-octadeca-9,12-dienoic acid

- InChI: InChI=1S/C18H32O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);7H,1-6H2/b7-6-,10-9-;

- InChIKey: OXZRPPXIORSVDR-NBTZWHCOSA-N

- SMILES: CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CNCCN)N

Related Compounds and Occurrences

- Related CAS: 72496-94-7, 37189-83-6

- (9Z,12Z)-octadeca-9,12-dienoic acid, dimer, compound with N-(2-aminoethyl)ethane-1,2-diamine dodecylbenzenesulphonate

- N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine,N'-(2-aminoethyl)ethane-1,2-diamine,octadecanoic acid

Potential Toxicity

- Benzalkonium chloride (BAK), a common eye drop preservative, can cause mitochondrial dysfunction and is especially harmful to cells with Leber hereditary optic neuropathy (LHON) mutations .

Limited Application Data

Comparison with Similar Compounds

N'-(2-aminoethyl)ethane-1,2-diamine

N'-(2-aminoethyl)ethane-1,2-diamine is a polyamine compound characterized by a branched structure with three amine groups. Polyamines are generally involved in cellular processes such as DNA stabilization and apoptosis regulation .

(9E,12E)-octadeca-9,12-dienoic acid (Linolelaidic Acid)

This trans,trans-isomer of linoleic acid (C18:2) is a polyunsaturated fatty acid with double bonds at positions 9 and 12, both in the trans (E) configuration. It is a conjugated linoleic acid (CLA) variant, distinct from the more common cis (Z) isomers. Key properties include:

- IUPAC Name: (9E,12E)-octadeca-9,12-dienoic acid

- CAS Registry : 506-21-8

- Molecular Formula : C₁₈H₃₂O₂

- Mass : 280.45 g/mol

- Natural Occurrence : Found in small quantities in seed oils (e.g., Chilopsis linearis) and fungal metabolites .

Comparison with Similar Compounds

Comparison of N'-(2-aminoethyl)ethane-1,2-diamine with Other Polyamines

| Compound | Structure | Applications/Toxicity | Key Differences |

|---|---|---|---|

| N'-(2-aminoethyl)ethane-1,2-diamine | Branched triamine | Insufficient data; potential chelation roles | Unique branching vs. linear polyamines |

| Triethylenetetramine (TETA) | Linear tetraamine | Heavy metal chelation, epoxy curing agent | Higher amine count and linearity |

| Spermidine | C₁₀H₂₆N₃ (triamine) | Cell proliferation, autophagy regulation | Natural occurrence; longer carbon chain |

Note: Detailed pharmacological or toxicological data for N'-(2-aminoethyl)ethane-1,2-diamine are lacking in the provided evidence.

Comparison of (9E,12E)-Octadeca-9,12-dienoic Acid with Other Fatty Acids

Structural and Functional Comparison

*Trans fats like linolelaidic acid are associated with increased cardiovascular risk, though direct toxicity data are sparse .

Pharmacological Activity

- (9Z,12Z)-octadeca-9,12-dienoic acid inhibits Mycobacterium tuberculosis (MIC ≥200 μg/mL) via KasA enzyme interaction, a target for tuberculosis drug development .

- (9E,12E)-isomer shows weaker binding affinity to enzymes (e.g., KasA) compared to (9Z,12Z), suggesting reduced efficacy as a drug scaffold .

Oxidation Products

- (9E,12E)-isomer forms hydroperoxides (e.g., 9-10E,12Z-HPODE) during auto- or photo-oxidation, contributing to lipid peroxidation chains .

- (9Z,12Z)-isomer generates distinct hydroperoxides (e.g., 13-9Z,11E-HPODE), influencing oxidative stability in foods .

Key Research Findings and Data Tables

Table 1: Fatty Acid Composition in Natural Sources (Selected Examples)

FW : Fresh weight

Table 2: Anti-Microbial Activity of Fatty Acids

| Compound | Target Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| (9Z,12Z)-octadeca-9,12-dienoic acid | Mycobacterium tuberculosis | ≥200 | KasA enzyme inhibition |

| n-Hexadecanoic acid | – | – | Low toxicity, broad-spectrum activity |

Q & A

Basic: How can researchers distinguish (9E,12E)-octadeca-9,12-dienoic acid from its geometric and positional isomers experimentally?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) with optimized column parameters (e.g., polar capillary columns) can resolve isomers based on retention times. For example, (9E,12E)-octadeca-9,12-dienoic acid (linolelaidic acid) elutes at ~13.894 min under standardized conditions, while (9Z,12Z)-isomer (linoleic acid) elutes at ~13.825 min . Coupled with derivatization (e.g., methyl esterification), GC-MS achieves baseline separation for quantitative isomer ratios. Nuclear magnetic resonance (NMR) spectroscopy further confirms double-bond positions via coupling patterns (e.g., allylic protons at δ 2.05–2.35 ppm for trans-configured dienes) .

Advanced: How to resolve contradictory data in isomer ratio analysis when using GC-MS versus NMR?

Methodological Answer:

Discrepancies often arise from differential volatility or derivatization efficiency in GC-MS versus NMR's direct structural analysis. For example, incomplete methyl esterification of (9E,12E)-isomers can skew GC-MS results. Validate protocols by:

- Cross-referencing retention indices with certified standards (e.g., NIST database for methyl esters) .

- Using heteronuclear single quantum coherence (HSQC) NMR to resolve overlapping proton signals in underivatized samples .

- Applying correction factors for derivatization yields based on control experiments with pure isomers .

Basic: What synthetic routes are recommended for preparing conjugates of N'-(2-aminoethyl)ethane-1,2-diamine with (9E,12E)-octadeca-9,12-dienoic acid?

Methodological Answer:

Amidation or carbodiimide-mediated coupling is optimal:

- Activate the carboxyl group of (9E,12E)-octadeca-9,12-dienoic acid using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- React with the primary amine group of N'-(2-aminoethyl)ethane-1,2-diamine under inert conditions (argon atmosphere) to minimize oxidation.

- Purify via reverse-phase HPLC, monitoring by electrospray ionization mass spectrometry (ESI-MS) for [M+H]+ ions at m/z 378.5 (calculated for C22H40N3O2) .

Advanced: What mechanistic insights explain the interaction between N'-(2-aminoethyl)ethane-1,2-diamine and (9E,12E)-octadeca-9,12-dienoic acid in lipid-polymer hybrid systems?

Methodological Answer:

The polyamine's protonatable amines (pKa ~8–10) electrostatically bind to the anionic carboxylate group of the fatty acid, forming stable micelles or liposomes. Characterize interactions via:

- Isothermal titration calorimetry (ITC) to measure binding affinity (Kd ~10<sup>−5</sup> M) .

- Small-angle X-ray scattering (SAXS) to determine self-assembled nanostructure dimensions (e.g., hydrodynamic radius <50 nm).

- Molecular dynamics simulations (e.g., GROMACS) to model alkyl chain packing and amine-carboxylate hydrogen bonding .

Basic: How to assess the oxidative stability of (9E,12E)-octadeca-9,12-dienoic acid under experimental storage conditions?

Methodological Answer:

- Monitor lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay, measuring malondialdehyde (MDA) formation at 532 nm.

- Accelerate oxidation using 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) as a radical initiator.

- Stabilize samples with antioxidants (e.g., 0.01% butylated hydroxytoluene, BHT) and store under nitrogen at −80°C .

Advanced: What computational approaches predict the pharmacokinetic behavior of N'-(2-aminoethyl)ethane-1,2-diamine-(9E,12E)-octadeca-9,12-dienoic acid conjugates?

Methodological Answer:

- Use Quantitative Structure-Activity Relationship (QSAR) models to estimate logP (predicted ~2.5) and membrane permeability.

- Simulate metabolic pathways via in silico tools like ADMET Predictor™, identifying potential cleavage sites (e.g., amidase-sensitive bonds).

- Validate with in vitro hepatocyte assays and LC-MS/MS to track metabolite formation (e.g., free fatty acid release) .

Basic: How to quantify trace impurities in synthesized N'-(2-aminoethyl)ethane-1,2-diamine-(9E,12E)-octadeca-9,12-dienoic acid conjugates?

Methodological Answer:

- Employ ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-absorbing impurities.

- Set detection limits to 0.1% using a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) .

Advanced: How does the stereochemistry of (9E,12E)-octadeca-9,12-dienoic acid influence its biological activity in cell-based assays?

Methodological Answer:

Trans-double bonds reduce membrane fluidity compared to cis-isomers, altering receptor binding (e.g., PPAR-γ activation). Evaluate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.